
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is an organic compound characterized by its complex structure, which includes methoxymethoxy groups and a methylbutenyl side chain attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using methoxymethyl (MOM) groups, followed by the introduction of the methylbutenyl side chain through a series of reactions such as alkylation or Heck coupling. The final step usually involves the formation of the benzaldehyde moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the methoxymethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzoic acid.
Reduction: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde involves its interaction with specific molecular targets. The methoxymethoxy groups and the aldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methylbutenyl side chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the methylbutenyl side chain, resulting in different chemical properties and reactivity.
3-(3-Methylbut-2-en-1-yl)benzaldehyde: Lacks the methoxymethoxy groups, affecting its solubility and reactivity.
2,4-Bis(methoxymethoxy)benzaldehyde: Lacks the methylbutenyl side chain, impacting its biological activity.
Uniqueness
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is unique due to the combination of methoxymethoxy groups and a methylbutenyl side chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H22O5 |
|---|---|
分子量 |
294.34 g/mol |
IUPAC 名称 |
2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI 键 |
NVFHYWPVSFQMCN-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}acetamide](/img/structure/B13595210.png)
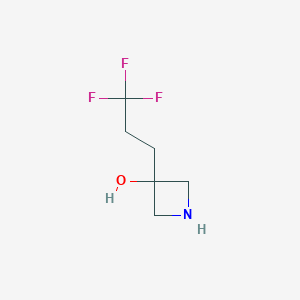
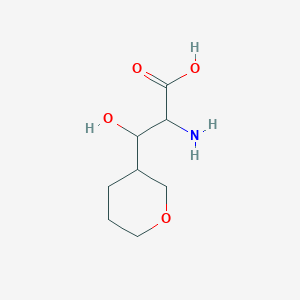
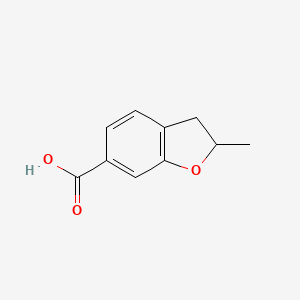
![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
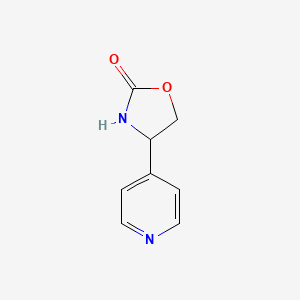
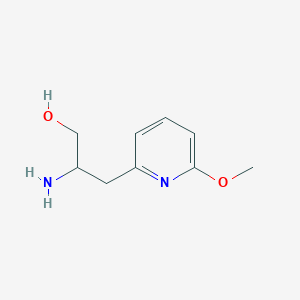

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)

![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)

![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)

